N-(4-ethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes ethyl, fluorophenyl, and methyl groups attached to a pyrazolo[1,5-a]pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the ethyl, fluorophenyl, and methyl groups through various substitution reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N~2~-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield carboxylic acids and other by-products.
Scientific Research Applications
N~2~-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.
Comparison with Similar Compounds
N~2~-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
2-FLUORO-N-(2-FLUORO-PHENYL)-BENZAMIDE: This compound shares some structural similarities but differs in its fluorophenyl and benzamide groups.
N-(4-ETHOXY-2-NITRO-PHENYL)-ACETAMIDE: Another structurally related compound with ethoxy and nitro groups.
1-(4-METHOXYPHENYL)-2-PHENYLETHANOL: This compound has a methoxyphenyl group and is used in different chemical applications.
The uniqueness of N2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse scientific applications.
Properties
Molecular Formula |
C22H19FN4O |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H19FN4O/c1-3-15-4-10-18(11-5-15)24-22(28)20-13-21-25-19(12-14(2)27(21)26-20)16-6-8-17(23)9-7-16/h4-13H,3H2,1-2H3,(H,24,28) |
InChI Key |
JEWJGNHMIVTYTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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